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molecular formula C10H7BrO B1268390 4-Bromonaphthalen-1-ol CAS No. 571-57-3

4-Bromonaphthalen-1-ol

Cat. No. B1268390
M. Wt: 223.07 g/mol
InChI Key: OUNQUWORSXHSJN-UHFFFAOYSA-N
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Patent
US07173134B2

Procedure details

The following is an adaptation of the method of Bringmann. A solution containing 4-bromo-1-naphthol (10.0 g, 0.045 mol), potassium carbonate (31 g, 0.224 mol), and 2-bromopropane (27.6 g, 0.224 mol) in DMF was heated at reflux for 1 h under a nitrogen atmosphere. The mixture was cooled to room temperature and the solvent was removed under reduced pressure. The resultant residue was subjected to silica gel chromatography using a 50% ethyl acetate-hexane mixture as the eluent to provide 4-isopropoxy-1-bromonaphthalene.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([OH:12])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH:20]([CH3:22])[CH3:21]>CN(C=O)C>[CH:20]([O:12][C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:2]([Br:1])=[CH:3][CH:4]=1)([CH3:22])[CH3:21] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=C(C2=CC=CC=C12)O
Name
Quantity
31 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
27.6 g
Type
reactant
Smiles
BrC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h under a nitrogen atmosphere
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC1=CC=C(C2=CC=CC=C12)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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